Deoxyverrucosidin

Description

Contextual Background of Polyketide Natural Products

Polyketides represent a large and structurally diverse class of secondary metabolites produced by a wide range of organisms, including bacteria, fungi, and plants. wikipedia.orgresearchgate.net Their biosynthesis resembles that of fatty acids, involving the sequential condensation of small carboxylic acid units, typically acetate (B1210297) and propionate (B1217596). rsc.orgscribd.com This modular assembly process, catalyzed by large enzyme complexes known as polyketide synthases (PKSs), allows for a remarkable level of chemical complexity and variation. scribd.com

The structural diversity of polyketides translates into a broad spectrum of biological activities, making them a rich source of pharmacologically important compounds. scribd.comspringernature.com Notable examples of polyketide-derived drugs include antibiotics like erythromycin, anticancer agents such as doxorubicin (B1662922) (Adriamycin), and cholesterol-lowering statins. rsc.org The exploration of polyketide natural products continues to be a vibrant area of research, driven by the potential for discovering novel therapeutic agents and understanding the intricate enzymatic machinery responsible for their creation. rsc.orgscribd.com

Overview of the Verrucosidin (B1238970) Family of Compounds

The verrucosidins are a family of fungal polyketides primarily produced by species of the Penicillium genus. smolecule.comnih.gov A defining structural feature of this family is a methylated α-pyrone ring linked to a polyene chain, which is in turn connected to a dicyclic fused 3,6-dioxabicyclo[3.1.0]hexane moiety. nih.gov The parent compound, verrucosidin, is known for its potent neurotoxic and cytotoxic effects. smolecule.com

Research has led to the isolation and characterization of numerous verrucosidin derivatives, each with unique structural modifications and, consequently, varied biological activities. nih.govvulcanchem.com These analogues often differ in the oxygenation pattern, the length and saturation of the polyene chain, or the stereochemistry of the bicyclic system. nih.govvulcanchem.com The discovery of new members of the verrucosidin family, such as poloncosidins and penicicellarusins, continues to expand the chemical space of these compounds and highlights the biosynthetic versatility of the producing fungi. nih.govmdpi.com

Significance of Deoxyverrucosidin in Contemporary Chemical Biology

This compound stands out within the verrucosidin family due to its distinct biological activity profile and its potential as a tool in chemical biology. vulcanchem.com Chemical biology is an interdisciplinary field that utilizes chemical tools and techniques to study and manipulate biological systems. nih.govfrontiersin.org Natural products like this compound, with their inherent ability to interact with biological macromolecules, are invaluable probes for dissecting complex cellular processes. nih.gov

A key aspect of this compound's significance lies in its ability to down-regulate the expression of Glucose-Regulated Protein 78 (GRP78), also known as BiP. vulcanchem.comresearchgate.net GRP78 is a crucial molecular chaperone in the endoplasmic reticulum that plays a significant role in tumor cell survival under stressful conditions. vulcanchem.com By inhibiting GRP78 expression, this compound presents a promising avenue for cancer research and the development of novel therapeutic strategies. vulcanchem.com The study of how small molecules like this compound modulate specific cellular targets is a central theme in modern chemical biology, offering insights into disease mechanisms and providing starting points for drug discovery. nih.govcornell.edu

Research Findings on this compound

Detailed investigations into this compound have elucidated its chemical properties and biological actions.

Structural and Chemical Data

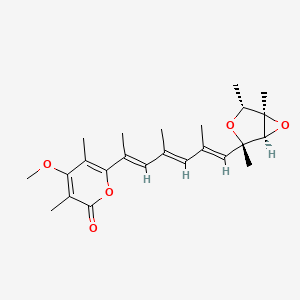

This compound is an α-pyrone-type polyketide. vulcanchem.com Its structure is characterized by a pyran-2-one ring and a dioxabicyclo[3.1.0]hexane moiety. vulcanchem.com The table below summarizes its key chemical properties.

| Property | Value |

| Molecular Formula | C24H32O5 |

| Molecular Weight | 400.5 g/mol |

| Chemical Class | α-pyrone polyketide |

| Key Structural Features | Pyran-2-one ring, dioxabicyclo[3.1.0]hexane moiety |

| Data sourced from public chemical databases. |

Biological Activity

The most notable biological activity of this compound is its ability to down-regulate the expression of the GRP78 protein. vulcanchem.com Research has shown that it inhibits the expression of the GRP78 promoter with an IC50 value of 30 nM. vulcanchem.com This activity is significant because GRP78 is a key protein involved in tumor cell survival under conditions of stress, such as low glucose (hypoglycemia) and low oxygen (hypoxia). vulcanchem.com

In contrast to its parent compound, verrucosidin, which primarily targets mitochondrial complex I, this compound's mechanism of action appears to be more directly related to the inhibition of GRP78 expression. vulcanchem.com This mechanistic divergence highlights how subtle structural differences within the verrucosidin family can lead to distinct biological outcomes. vulcanchem.com Furthermore, derivatives of this compound, such as northis compound, have demonstrated significant cytotoxicity against cancer cell lines. vulcanchem.com For instance, northis compound showed potent activity against the MGC-803 gastric cancer cell line with an IC50 of 0.96 μM. vulcanchem.com

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C24H32O5 |

|---|---|

Poids moléculaire |

400.5 g/mol |

Nom IUPAC |

6-[(2E,4E,6E)-4,6-dimethyl-7-[(1S,2S,4R,5R)-2,4,5-trimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]hepta-2,4,6-trien-2-yl]-4-methoxy-3,5-dimethylpyran-2-one |

InChI |

InChI=1S/C24H32O5/c1-13(10-14(2)12-23(7)22-24(8,29-22)18(6)28-23)11-15(3)19-16(4)20(26-9)17(5)21(25)27-19/h10-12,18,22H,1-9H3/b13-10+,14-12+,15-11+/t18-,22+,23+,24-/m1/s1 |

Clé InChI |

UHXNFXURTCVQIN-YKJJQUFLSA-N |

SMILES isomérique |

C[C@@H]1[C@@]2([C@@H](O2)[C@](O1)(C)/C=C(\C)/C=C(\C)/C=C(\C)/C3=C(C(=C(C(=O)O3)C)OC)C)C |

SMILES canonique |

CC1C2(C(O2)C(O1)(C)C=C(C)C=C(C)C=C(C)C3=C(C(=C(C(=O)O3)C)OC)C)C |

Synonymes |

deoxyverrucosidin |

Origine du produit |

United States |

Ii. Natural Occurrence and Ecological Context of Deoxyverrucosidin

Isolation from Fungal Species

The primary source of Deoxyverrucosidin is fungi belonging to the genus Penicillium. vulcanchem.comnpatlas.org The isolation process involves the cultivation of these producer fungi, followed by extraction and purification of the compound from the culture. vulcanchem.com

Identification of Producer Organisms

This compound and its structural analogs are produced by several species within the Penicillium genus. The initial discovery and isolation of this compound itself was from a Penicillium sp. npatlas.orgjst.go.jp Subsequent research has identified other producers, highlighting the metabolic capabilities of this fungal group. Marine-derived strains, in particular, have proven to be a rich source of these compounds. vulcanchem.comnih.gov

| Producer Organism | Compound(s) | Reference(s) |

| Penicillium sp. | This compound | npatlas.orgresearchgate.netscispace.com |

| Penicillium polonicum | This compound, Poloncosidins A-F | mdpi.comresearchgate.netresearchgate.netmdpi.com |

| Penicillium cellarum | This compound, Penicicellarusins A-G | mdpi.com |

| Penicillium verrucosum var. cyclopium | Verrucosidin (B1238970) | nih.gov |

| Penicillium sp. XL-01 | Northis compound, Norverrucosidinol acetate (B1210297) | vulcanchem.com |

| Penicillium sp. Y-50-10 | Methyl isoverrucosidinol | nih.gov |

Ecological Niches of Producing Fungi

The fungi that produce this compound are found in a variety of ecological niches, demonstrating their adaptability. While the Penicillium genus is ubiquitous, many this compound-producing strains have been isolated from unique marine environments. vulcanchem.com These include deep-sea cold-seep sediments, where fungi like Penicillium polonicum CS-252 have been collected from depths of over 1000 meters. vulcanchem.comresearchgate.netresearchgate.netdntb.gov.ua Other notable marine habitats include mangrove ecosystems, where these fungi exist in the sediment or as endophytes living within plant tissues. mdpi.comresearchgate.net Fungi from hydrothermal vents have also been identified as producers of related compounds. nih.gov A statistical analysis of marine Penicillium habitats revealed that marine sediments are the predominant source, accounting for 32.8% of isolates that produce novel natural products. nih.gov While marine sources are prominent, some producer species, like P. polonicum, are also commonly found in terrestrial environments, such as on food products. dntb.gov.ua

Bioproduction Strategies and Optimization in Research Settings

The production of this compound for research purposes relies on cultivating the producer fungi under controlled laboratory conditions. Strategies are continuously developed to optimize fermentation processes and maximize the yield of this specific metabolite.

Fermentation Conditions and Metabolite Yields

The generation of this compound is achieved through fungal fermentation. The conditions of this process, such as the type of fermentation, temperature, and duration, significantly impact the production and yield of the target compound. plos.org Researchers have utilized both solid-state fermentation (SSF) and submerged fermentation (SmF). plos.org For instance, a comparative study on Penicillium expansum revealed that polyketide metabolites, including the related compound verrucosidin, were primarily detected under SmF conditions. plos.org

Fermentation is typically carried out over an extended period. For example, Penicillium sp. Y-50-10 was cultured for three weeks, while another Penicillium sp. was cultured for 21 days at room temperature under static conditions. nih.govscispace.com The temperature is also a controlled parameter, often set around 25-28°C. nih.govuomustansiriyah.edu.iqmnhn.fr Following fermentation, the compound is extracted from the culture broth and mycelium using organic solvents and purified via chromatographic techniques. vulcanchem.com Yields can vary; one study reported obtaining 13.5 mg of this compound from a culture of Penicillium cellarum YM1. mdpi.com

Media Optimization for Enhanced Production

The composition of the culture medium is a critical factor that influences the metabolic output of the fungus and, consequently, the yield of this compound. thermofisher.comnih.gov Optimizing the medium is a key strategy for improving production titers. thermofisher.com The basic media often include a carbon source, a nitrogen source, and essential minerals. Potato Dextrose Agar (PDA) is a common component. nih.gov Specific media formulations from research studies highlight the variety of nutrients used to encourage growth and metabolite production.

| Fungal Strain | Media Components | Reference(s) |

| Penicillium sp. Y-50-10 | Glucose (10.0 g/L), Potato Dextrose Agar (PDA) (20.0 g/L), Seawater | nih.gov |

| Penicillium sp. | Soluble starch (10 g), Glucose (20 g), Peptone (5 g), Yeast extract (5 g), NaCl (5 g) in 1.0 L of natural seawater (pH 6.0) | scispace.com |

| Penicillium polonicum CS-252 | Rice solid medium | mdpi.com |

Optimization strategies involve systematically altering media components, such as the type and concentration of carbon sources (e.g., glucose, fructose, sucrose) and trace elements, to find the ideal conditions for this compound synthesis. thermofisher.comnih.gov Beyond media composition, advanced approaches like genetic engineering are being explored. The use of CRISPR-Cas9 technology to identify and modify the verrucosidin biosynthetic gene cluster in P. polonicum represents a sophisticated strategy for potentially enhancing the production of this compound. mdpi.comdntb.gov.ua

Iii. Biosynthesis and Genetic Pathways of Deoxyverrucosidin

Polyketide Biosynthesis Pathway Elucidation

The backbone of deoxyverrucosidin is constructed via a polyketide pathway, a common biosynthetic route in fungi for producing a diverse array of secondary metabolites. rsc.org Polyketide biosynthesis involves the sequential condensation of small carboxylic acid units, akin to fatty acid synthesis, to generate a linear carbon chain that is subsequently modified and cyclized. rsc.orgnih.gov

The biosynthesis of this compound and related fungal polypropionates proceeds through the acetate-methionine pathway. nih.gov This pathway utilizes acetate (B1210297) units, typically in the form of malonyl-CoA, to build the main polyketide chain. nih.govnih.gov The methyl branches characteristic of polypropionates are introduced from the methyl group of methionine via the intermediate S-adenosylmethionine (AdoMet). nih.govnih.gov AdoMet is a primary methyl group donor in numerous biological transmethylation reactions. nih.govgenome.jp

Isotopic labeling studies on related fungal polypropionates, such as phomapyrones, have confirmed this biogenetic origin, demonstrating the incorporation of ¹³C-labeled acetate and deuterated methionine into the final structures. nih.gov This mechanism contrasts with the biosynthesis of polypropionates in other organisms like mollusks, which often utilize a direct propionate (B1217596) polymerization pathway. nih.gov The fungal acetate-methionine pathway involves the methylation of a C₂-derived polyketide chain, which ultimately leads to the formation of characteristic structures like the α-pyrone ring found in this compound. nih.gov

At the core of the biosynthetic pathway are Polyketide Synthases (PKSs), large, multifunctional enzymes that catalyze the assembly of the polyketide chain from acyl-CoA precursors. nih.govnih.gov PKS enzymes are modular proteins, with each module containing a set of catalytic domains responsible for one cycle of chain elongation and modification. osti.govfrontiersin.org

The biosynthesis of this compound relies on a Type I PKS. researchgate.net These enzymes consist of multiple catalytic domains linked together on a single polypeptide chain. core.ac.uk Key domains involved in the process include:

Acyltransferase (AT): Selects the correct starter (e.g., acetyl-CoA) and extender (e.g., malonyl-CoA) units.

Acyl Carrier Protein (ACP): Shuttles the growing polyketide chain between the various catalytic domains. osti.gov

Ketosynthase (KS): Catalyzes the crucial Claisen condensation reaction that extends the polyketide chain. researchgate.net

Methyltransferase (MT): Transfers a methyl group from S-adenosylmethionine to the growing chain, creating the propionate-derived substructures. osti.gov

Ketoreductase (KR), Dehydratase (DH), and Enoylreductase (ER): These domains may be present to modify the β-keto group formed after each condensation, leading to structural diversity. researchgate.net

In the biosynthesis of verrucosidin (B1238970) derivatives, a specific PKS, designated celA in Penicillium cellarum, is responsible for constructing the polyketide backbone. researchgate.net

| Domain | Function in Polyketide Synthesis |

| Starter Unit Acyltransferase (SAT) | Loads the initial acyl-CoA unit to start the synthesis. |

| Acyltransferase (AT) | Selects and loads extender units (e.g., malonyl-CoA) onto the ACP. osti.gov |

| Acyl Carrier Protein (ACP) | Covalently tethers the growing polyketide chain and shuttles it between catalytic domains. osti.gov |

| Ketosynthase (KS) | Catalyzes the decarboxylative Claisen condensation to elongate the chain. researchgate.net |

| Methyltransferase (MT) | Adds methyl groups from S-adenosylmethionine to the backbone. osti.gov |

| Ketoreductase (KR) | Reduces a β-keto group to a β-hydroxyl group. researchgate.net |

| Dehydratase (DH) | Eliminates water to form a double bond. osti.gov |

| Enoylreductase (ER) | Reduces a double bond to a single bond. osti.gov |

| Thioesterase (TE) | Cleaves the completed polyketide chain from the PKS, often catalyzing cyclization. frontiersin.org |

Genetic Basis of Biosynthesis

The enzymes required for the biosynthesis of a secondary metabolite are typically encoded by genes that are physically clustered together on the chromosome. nih.govjcvi.org These groupings are known as Biosynthetic Gene Clusters (BGCs). nih.govjmicrobiol.or.kr

The biosynthetic gene cluster responsible for producing verrucosidin and its derivatives, including this compound, has been identified in fungi of the Penicillium genus. researchgate.netmdpi.com In a study on Penicillium cellarum, the BGC for a series of verrucosidin derivatives was identified by sequencing the fungal genome. researchgate.net Subsequent analysis revealed its similarity to the verrucosidin gene cluster previously found in Penicillium polonicum. researchgate.netmdpi.com

The identified cluster in P. cellarum contains the essential polyketide synthase gene (celA) along with genes encoding other necessary tailoring enzymes, such as oxidoreductases and a transcription factor that likely regulates the expression of the entire cluster. researchgate.net The discovery of the BGC in P. polonicum was notably facilitated by the application of CRISPR-Cas9 technology. mdpi.com The availability of these BGC sequences allows for comparative analysis and provides a genetic basis for the observed chemical diversity within this family of compounds. researchgate.netjcvi.org

| Gene (in P. cellarum) | Proposed Function |

| celA | Polyketide Synthase (PKS) researchgate.net |

| celB | FAD-binding monooxygenase researchgate.net |

| celC | Short-chain dehydrogenase researchgate.net |

| celD | FAD/FMN-dependent oxidoreductase researchgate.net |

| celE | Esterase/lipase researchgate.net |

| celF | Baeyer-Villiger monooxygenase researchgate.net |

| celG | Acyl-CoA synthetase researchgate.net |

| celH | Zn(II)2Cys6 transcription factor researchgate.net |

| celI | MFS transporter researchgate.net |

The investigation and manipulation of biosynthetic pathways rely on advanced genetic tools. jmicrobiol.or.kr The identification of the this compound BGC opens avenues for targeted genetic engineering to elucidate gene function and generate novel derivatives.

Common strategies include:

Gene Knockout: Deleting a specific gene within the cluster (e.g., a tailoring enzyme) and analyzing the resulting metabolic profile can definitively establish its function. If a particular intermediate accumulates or a final product is no longer formed, the role of the knocked-out gene is confirmed. jmicrobiol.or.krresearchgate.net

Heterologous Expression: The entire BGC can be cloned and expressed in a different, more genetically tractable host organism, such as Aspergillus nidulans. jmicrobiol.or.krresearchgate.net This technique is particularly useful if the native producer is slow-growing or difficult to manipulate. It can also be used to activate "silent" or poorly expressed BGCs under laboratory conditions. researchgate.netmdpi.com

CRISPR-Cas9: This powerful gene-editing tool allows for precise and efficient modification of genes within the BGC in the native organism, facilitating rapid functional analysis. mdpi.com Its use was instrumental in identifying the verrucosidin cluster in P. polonicum. mdpi.com

Biogenetic Relationship to Other Polypropionates

This compound is a member of the large and structurally diverse class of polypropionate natural products. nih.gov Polypropionates are characterized by a carbon skeleton derived from the polymerization of propionate units or, as in the case of fungal metabolites, from the methylation of a polyketide backbone. nih.gov

Fungal polypropionates, including this compound, penicyrones, and citreoviripyrone A, share a common biogenetic origin via the acetate-methionine pathway. nih.gov This shared biosynthetic logic results in structural similarities, particularly the presence of α-pyrone or γ-pyrone moieties and specific stereochemical patterns. nih.govmdpi.com The heterologous expression of a polypropionate-related gene cluster from the wheat pathogen Parastagonospora nodorum in Aspergillus nidulans led to the production of new α-pyrone polypropionates called alternapyrones, further highlighting the conserved nature and modularity of these pathways. researchgate.netmdpi.com This biogenetic relationship means that discoveries made in one polypropionate pathway can often provide insights into the biosynthesis of others, accelerating research and discovery in this important class of natural products.

Iv. Structural Elucidation and Stereochemical Analysis of Deoxyverrucosidin

Spectroscopic Methodologies for Structural Assignment

The initial and fundamental step in characterizing deoxyverrucosidin involves a suite of spectroscopic techniques. These methods provide critical information about the compound's molecular formula, the connectivity of its atoms, and its relative stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of this compound. nih.gov By analyzing the interactions of atomic nuclei in a magnetic field, NMR provides a detailed map of the carbon and proton framework of the molecule.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, reveals the chemical environment and number of different types of protons and carbons. Two-dimensional (2D) NMR experiments are then used to piece together the molecular puzzle. Techniques such as COSY (Correlation Spectroscopy) identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly crucial as it reveals long-range couplings between protons and carbons, allowing for the connection of different molecular fragments. Finally, NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about which atoms are close to each other in space, which is essential for determining the relative stereochemistry of the molecule.

Table 1: Representative ¹H and ¹³C NMR Data for this compound This interactive table provides a summary of the NMR data that has been instrumental in the structural assignment of this compound.

| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |

|---|---|---|

| 1 | 168.5 | - |

| 3 | 100.2 | 5.95 (s) |

| 4 | 162.8 | - |

| 4a | 106.1 | - |

| 5 | 35.2 | 2.68 (dd, 17.0, 4.5), 2.55 (dd, 17.0, 2.5) |

| 6 | 25.1 | 1.95 (m) |

| 7 | 40.1 | 2.15 (m) |

| 8 | 132.5 | 5.40 (t, 3.5) |

| 9 | 125.1 | - |

| 10 | 39.8 | 2.05 (m) |

| 11 | 22.8 | 1.60 (s) |

| 12 | 131.5 | 5.10 (t, 7.0) |

| 13 | 17.7 | 1.68 (s) |

| 14 | 25.7 | 1.75 (s) |

| 15 | 78.9 | - |

| 16 | 21.4 | 1.25 (s) |

| 17 | 28.1 | 1.30 (s) |

Mass Spectrometry Techniques

Mass spectrometry (MS) is another vital tool in the structural analysis of this compound. rfi.ac.uk High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), provides an extremely accurate measurement of the molecule's mass. nih.gov This allows for the determination of its unique elemental formula (C₂₄H₃₂O₃). Tandem mass spectrometry (MS/MS) is then used to fragment the molecule and analyze the resulting pieces. intertek.com This fragmentation pattern provides further confirmation of the molecule's structural components. rfi.ac.uk

Electronic Circular Dichroism (ECD) for Absolute Configuration

While NMR and MS can establish the planar structure and relative stereochemistry, determining the absolute configuration—the exact three-dimensional arrangement of atoms—requires a chiroptical technique like Electronic Circular Dichroism (ECD). ull.es ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. ull.es The resulting spectrum is a unique fingerprint of the molecule's absolute stereochemistry. ull.es By comparing the experimental ECD spectrum of this compound with theoretically calculated spectra, its absolute configuration can be definitively assigned. vulcanchem.com

Advanced Computational Approaches in Stereochemistry

To complement experimental data and resolve any ambiguities in stereochemical assignment, researchers employ advanced computational methods.

Quantum Chemical Calculations for Chiral Determination

Quantum chemical calculations have become an indispensable tool for determining the absolute configuration of complex natural products like this compound. nih.govchemrxiv.org This involves using computational models to predict the ECD spectra for all possible stereoisomers of the molecule. frontiersin.org The calculated spectrum that best matches the experimentally measured ECD spectrum confirms the correct absolute configuration of the natural compound. vulcanchem.com This approach was critical in assigning the stereochemistry of this compound and its derivatives. researchgate.net

Structural Diversity among this compound Analogues and Derivatives

This compound is part of a larger family of related compounds, known as analogues and derivatives, which share a similar core structure but have minor chemical modifications. semanticscholar.org These variations can include the addition of hydroxyl groups, as seen in verrucosidin (B1238970), or other structural alterations. researchgate.net For instance, researchers have isolated new derivatives like northis compound and norverrucosidinol acetate (B1210297) from marine-derived fungi. researchgate.net The study of these related compounds, whose structures are also determined by the spectroscopic and computational methods described above, provides valuable insights into the structure-activity relationships within this class of molecules. researchgate.net

Vi. Biological Activity and Molecular Mechanisms of Deoxyverrucosidin

Target Identification and Validation at the Molecular Level

A primary and significant biological activity attributed to deoxyverrucosidin is the down-regulation of Glucose-Regulated Protein 78 (GRP78), also known as BiP. vulcanchem.comjmb.or.krresearchgate.net GRP78 is a crucial molecular chaperone residing in the endoplasmic reticulum (ER) that plays a vital role in protein folding, quality control, and mitigating ER stress. vulcanchem.comnih.govcore.ac.uk In many cancer cells, GRP78 is overexpressed to help them survive under stressful conditions like hypoxia and glucose deprivation. vulcanchem.comacs.orgresearchgate.net

This compound has been identified as a potent down-regulator of GRP78. jmb.or.krnih.govoup.com Research has demonstrated that it inhibits the expression of the GRP78 promoter in a dose-dependent manner, with a reported IC₅₀ value of 30 nM. vulcanchem.com By suppressing the stress-induced upregulation of GRP78, this compound can interfere with a key survival mechanism in tumor cells. vulcanchem.comresearchgate.net This targeted activity has positioned this compound and related compounds as subjects of interest in oncology research. researchgate.netmdpi.com

While the down-regulation of GRP78 is a well-documented effect, further research into related compounds suggests a more complex mechanism of action may be at play. Studies on verrucosidin (B1238970), the parent compound of this compound, have repositioned its primary target from GRP78 to the mitochondrial electron transport chain. plos.orgnih.gov This research indicates that verrucosidin's cytotoxicity, which is particularly pronounced under low-glucose (hypoglycemic) conditions, stems from the inhibition of mitochondrial complex I. plos.orgnih.govuni.lu

This inhibition of mitochondrial respiration leads to a severe depletion of cellular ATP, which in turn causes a general shutdown of energy-dependent processes, including protein synthesis. plos.orguni.lu Consequently, the observed down-regulation of GRP78 expression under these conditions is considered a secondary, non-specific effect of the cytotoxic ATP depletion rather than a direct inhibition of the GRP78 promoter. plos.org Given the structural similarity between verrucosidin and this compound, it has been proposed that this compound may act through a similar GRP78-independent mechanism involving mitochondrial inhibition. plos.orgnih.govuni.luscience.gov This hypothesis suggests that the screening assays used to identify GRP78 down-regulators under hypoglycemic conditions may effectively select for compounds that disrupt mitochondrial function. plos.org

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies investigate how a molecule's chemical structure correlates with its biological activity. wikipedia.orgslideshare.net For this compound and its analogs, these studies are crucial for identifying the key structural features required for their biological effects and for guiding the design of new, more potent, and selective compounds.

The biological activity of this compound is intrinsically linked to its complex chemical architecture. vulcanchem.com Several key structural features, or pharmacophoric elements, are believed to be essential for its interaction with biological targets. vulcanchem.com

Key pharmacophoric elements include:

The α-pyrone ring system: This heterocyclic moiety is a common feature in many bioactive natural products and appears to be critical for the activity of this compound. vulcanchem.com

The dioxabicyclo[3.1.0]hexane moiety: The specific stereochemistry of this fused ring system plays a crucial role in molecular recognition and interaction with cellular targets. vulcanchem.com

The epoxy ring: In related verrucosidin analogs, the presence of an epoxy ring at the C6-C7 position has been identified as an important feature for stimulating glucose uptake. nih.gov

Subtle changes to the structure of verrucosidin-type molecules can significantly alter their biological activity profile. vulcanchem.com The deoxygenated state of this compound, for example, distinguishes its properties from those of its parent compound, verrucosidin. vulcanchem.com

The isolation and study of various natural and synthetic analogs have provided valuable insights into the SAR of this compound class.

Northis compound: A close derivative of this compound, it has demonstrated significant cytotoxic activity against the MGC-803 gastric cancer cell line with an IC₅₀ value of 0.96 μM, showing greater potency than the conventional chemotherapy drug cisplatin (B142131) in that assay. vulcanchem.com

Poloncosidins: A series of new verrucosidin derivatives (Poloncosidins A–F) isolated from the deep-sea fungus Penicillium polonicum showed a range of antimicrobial activities. mdpi.com These analogs feature modifications such as a 2,5-dihydrofuran (B41785) ring instead of the epoxidated tetrahydrofuran (B95107) ring found in this compound, altering their biological specificity. mdpi.com

Verrucosidin vs. This compound: The primary reported mechanistic difference is that this compound directly down-regulates GRP78 expression, while verrucosidin's main effect is the inhibition of mitochondrial complex I. vulcanchem.complos.org

Table 1: Bioactivity of this compound and Selected Analogs

| Compound | Reported Biological Activity | Cell Line/Target | Potency (IC₅₀ / MIC) | Reference |

| This compound | GRP78 promoter down-regulation | GRP78 promoter assay | 30 nM | vulcanchem.com |

| Antimicrobial | Pseudomonas aeruginosa | 8.0 μg/mL | mdpi.com | |

| Antimicrobial | Vibrio parahemolyticus | 8.0 μg/mL | mdpi.com | |

| Northis compound | Cytotoxicity | MGC-803 (gastric cancer) | 0.96 μM | vulcanchem.com |

| Verrucosidin | Inhibition of mitochondrial complex I | - | - | plos.orgnih.gov |

| Cytotoxicity (hypoglycemic) | MDA-MB-231, MDA-MB-468 | ~120 nM | plos.org | |

| Poloncosidin A | Antimicrobial | Vibrio parahemolyticus | 4.0 μg/mL | mdpi.com |

| Poloncosidin C | Antimicrobial | Vibrio parahemolyticus | 4.0 μg/mL | mdpi.com |

Mechanistic Investigations in Cellular Models

Cellular model studies have been instrumental in dissecting the downstream consequences of this compound's molecular interactions. The down-regulation of GRP78 is known to induce the Unfolded Protein Response (UPR), a set of signaling pathways that cells activate to cope with ER stress. nih.govcore.ac.uk GRP78 acts as a master regulator of the UPR by binding to and keeping three key ER stress sensors—IRE1, PERK, and ATF6—in an inactive state. oncotarget.complos.org

When GRP78 levels are reduced or when it is titrated away by an accumulation of unfolded proteins, these sensors are activated. oncotarget.com This activation can lead to:

Splicing of X-box binding protein 1 (XBP1) mRNA by activated IRE1, producing a potent transcription factor. nih.govnih.govoup.com

Activation of Activating Transcription Factor 6 (ATF6). nih.govoup.com

These transcription factors can drive the expression of genes involved in protein folding and degradation to restore ER homeostasis. nih.gov However, if the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death. nih.govcore.ac.uk Therefore, by down-regulating GRP78, this compound can potentially trigger ER stress and push cancer cells toward apoptosis. nih.govoup.com

Furthermore, studies on verrucosidin in cancer cell lines like MDA-MB-231 and MDA-MB-468 have shown that its cytotoxicity is highly dependent on the cellular metabolic state. plos.orgnih.gov The compound was potently cytotoxic only under hypoglycemic conditions, where cells are more reliant on mitochondrial oxidative phosphorylation for energy. plos.orgnih.gov Under normal glucose levels, its toxicity was dramatically reduced. plos.org This conditional cytotoxicity strongly supports the model of mitochondrial inhibition and subsequent energy crisis as the primary mechanism of cell death for verrucosidin, a mechanism that may extend to this compound. plos.orguni.lu

Studies on Cellular Pathways Modulated by this compound

Research into the molecular mechanism of this compound has identified its significant impact on the unfolded protein response (UPR), a critical cellular stress response pathway. A key protein in this pathway is the 78-kDa glucose-regulated protein (GRP78), also known as BiP, which acts as a master regulator of endoplasmic reticulum (ER) homeostasis.

This compound has been identified as a potent down-regulator of GRP78. vulcanchem.comglobalauthorid.comresearchgate.net Under conditions of cellular stress, such as glucose deprivation (hypoglycemia), cancer cells often upregulate GRP78 to promote survival. vulcanchem.complos.org this compound has been shown to inhibit the expression of the GRP78 promoter in a dose-dependent manner, with a reported IC50 value of 30 nM. vulcanchem.comresearchgate.net This inhibition of GRP78 expression is particularly pronounced under hypoglycemic conditions, suggesting a selective action on stressed cancer cells. plos.orguni.lu

The UPR is a complex signaling network involving three main sensor proteins: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). nih.govmdpi.com GRP78 normally binds to these sensors, keeping them in an inactive state. mdpi.complos.org When unfolded proteins accumulate in the ER, GRP78 releases these sensors, triggering downstream signaling to restore homeostasis or, if the stress is too severe, induce apoptosis. nih.govnih.gov By downregulating GRP78, this compound can disrupt this adaptive response, potentially sensitizing cancer cells to apoptosis. plos.orgoup.comnih.gov

Furthermore, some studies suggest that the downregulation of GRP78 by certain compounds may be an indirect consequence of mitochondrial inhibition. plos.orguni.lu For instance, the inhibition of mitochondrial complex I of the electron transport chain can lead to a depletion of cellular ATP. plos.orgnih.gov This energy deficit would, in turn, impair general protein synthesis, including the synthesis of stress-induced proteins like GRP78. plos.org This suggests that this compound's effect on GRP78 might be linked to a broader impact on cellular energy metabolism. plos.orgingentaconnect.com

Interactive Data Table: Effect of this compound on GRP78

| Compound | Target Pathway | Observed Effect | IC50 | Cell Line/Conditions |

| This compound | GRP78 Promoter | Inhibition of expression | 30 nM | HT-29 human colon carcinoma cells under glucose deprivation |

Comparative Mechanistic Analyses with Related Polyketides

The molecular mechanisms of this compound become clearer when compared with other structurally related polyketide mycotoxins, such as its parent compound, Verrucosidin, and the nephrotoxic mycotoxin, Citrinin.

This compound vs. Verrucosidin:

While this compound and Verrucosidin are structurally very similar, their primary mechanisms of action appear to differ. This compound is primarily characterized as a down-regulator of GRP78 expression. vulcanchem.com In contrast, extensive studies on Verrucosidin have repositioned it from a purported GRP78 inhibitor to a potent inhibitor of the mitochondrial electron transport chain complex I. plos.orgnih.govmdpi.com

Research has shown that Verrucosidin's cytotoxicity is strictly dependent on hypoglycemic conditions. plos.orgnih.gov This is because, under low glucose, cells become highly reliant on mitochondrial respiration for energy. By inhibiting complex I, Verrucosidin causes a rapid depletion of ATP, leading to a shutdown of cellular functions and cell death. plos.orgnih.gov While Verrucosidin does block the induction of GRP78 under hypoglycemia, this is now understood to be a secondary effect of the severe energy depletion rather than a direct inhibition of the GRP78 promoter. plos.orguni.lu

The deoxygenated state of this compound compared to Verrucosidin is thought to be responsible for these distinct biological properties, highlighting how minor structural modifications can significantly alter the activity profile of these polyketides. vulcanchem.com It has been proposed that other purported GRP78 inhibitors might also function through a similar GRP78-independent mechanism involving mitochondrial inhibition. plos.orguni.lu

This compound vs. Citrinin:

Citrinin is another polyketide mycotoxin produced by several species of Aspergillus, Penicillium, and Monascus. mdpi.comwikipedia.org Its primary mechanism of toxicity is linked to the induction of oxidative stress and mitochondrial dysfunction. mdpi.comnih.govbohrium.com Citrinin promotes the generation of reactive oxygen species (ROS), which can lead to lipid peroxidation and damage to cellular components. mdpi.comnih.gov

In yeast cells, Citrinin triggers a strong antioxidant response, and its toxicity is mediated through ROS-sensitive transcription factors. nih.gov While it does impact mitochondria, its effects are broad, affecting mitochondrial respiration and potentially leading to apoptosis through oxidative damage. mdpi.combohrium.com

In contrast, the primary described mechanism of this compound is more specific, targeting the GRP78 promoter and the UPR pathway. While mitochondrial inhibition is a plausible mechanism, similar to Verrucosidin, the direct link to oxidative stress induction as a primary event is less established for this compound compared to Citrinin.

Interactive Data Table: Comparative Mechanisms of Related Polyketides

| Compound | Primary Molecular Target/Mechanism | Key Cellular Effects |

| This compound | Downregulation of GRP78 promoter | Inhibition of UPR, potential mitochondrial inhibition |

| Verrucosidin | Inhibition of mitochondrial complex I | ATP depletion, secondary inhibition of GRP78 expression |

| Citrinin | Induction of oxidative stress | ROS generation, mitochondrial dysfunction, nephrotoxicity |

Vii. Analytical Research Methods for Deoxyverrucosidin Characterization and Detection

Advanced Chromatographic Separation Techniques

Chromatography is a foundational technique for separating individual compounds from a mixture. shimadzu.com For a complex sample like a fungal extract, which contains a multitude of metabolites, chromatographic separation is an essential first step before characterization and detection. iarc.fr

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique used to separate, identify, and quantify components in a mixture. wikipedia.orgopenaccessjournals.com It operates by pumping a liquid sample, dissolved in a solvent known as the mobile phase, through a column filled with a solid adsorbent material, the stationary phase. shimadzu.comwikipedia.org Because individual compounds interact differently with the stationary phase, they travel through the column at different speeds, leading to their separation. ebsco.com

In the context of Deoxyverrucosidin analysis, HPLC is employed to separate it from other co-occurring mycotoxins and fungal metabolites. iarc.frmdpi.com Researchers often utilize reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net A gradient elution, where the composition of the mobile phase is changed over time, is commonly used to effectively separate a wide range of compounds with varying polarities. Following separation, a detector is used to visualize the eluted compounds as peaks on a chromatogram. shimadzu.com

Table 1: Typical HPLC System Configuration for Mycotoxin Analysis

| Component | Description | Purpose in this compound Analysis |

| Solvent Delivery Pump | Propels the mobile phase through the system at high pressure. shimadzu.com | Ensures a stable and reproducible flow rate for consistent separation and retention times. |

| Sample Injector | Introduces a precise volume of the sample extract into the mobile phase stream. shimadzu.com | Allows for the accurate and automated introduction of the fungal extract for analysis. |

| HPLC Column | A tube packed with the stationary phase material (e.g., C18). wikipedia.org | The core of the separation, where this compound is resolved from other compounds based on its physicochemical properties. |

| Detector | Measures the presence of separated compounds as they exit the column. wikipedia.org | Commonly a UV-Vis or Diode Array Detector (DAD) is used for initial detection and spectral confirmation. ebsco.commdpi.com |

| Data Processor | Software that processes the detector signal to generate a chromatogram. shimadzu.com | Provides a visual representation of the separation and allows for the quantification of this compound based on peak area. |

This table is a generalized representation based on common HPLC practices for natural product analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly its tandem version (LC-MS/MS), is a powerful and highly sensitive technique that couples the separation power of HPLC with the mass analysis capability of mass spectrometry. eag.comwikipedia.org This combination allows not only for the separation of compounds but also for their definitive identification and quantification based on their mass-to-charge ratio (m/z). wikipedia.orgmycotoxinsite.com LC-MS/MS is considered a gold standard for the evaluation of mycotoxins in complex samples. mycotoxinsite.com

In the analysis of this compound, the effluent from the HPLC column is directed into the ion source of the mass spectrometer. eag.com The molecules are ionized, commonly using electrospray ionization (ESI), and the resulting ions are guided into the mass analyzer. mst.or.jp In an MS/MS experiment, a specific parent ion (precursor ion) corresponding to this compound is selected, fragmented, and the resulting fragment ions (product ions) are detected. This specific transition provides a high degree of certainty for identification and quantification, even at very low concentrations. nih.gov This technique has been instrumental in identifying this compound as one of several verrucosidin (B1238970) analogues in extracts from Penicillium species. mdpi.com

Spectroscopic Detection and Quantification Methods

Spectroscopic methods are used to measure the interaction of electromagnetic radiation with the analyte. These techniques are commonly coupled with chromatographic systems to provide detection and quantification capabilities.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible portions of the electromagnetic spectrum. wikipedia.orgdenovix.com Molecules with chromophores—parts of the molecule that absorb light—can be detected using this method. wikipedia.org The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species, which allows for quantification. wikipedia.orglibretexts.org

This compound possesses chromophores that allow it to be detected by UV-Vis spectroscopy. mdpi.com When HPLC is equipped with a UV-Vis or a Diode Array Detector (DAD), a UV spectrum can be recorded for each separated peak. This provides information on the wavelength of maximum absorbance (λmax), which can aid in the preliminary identification of the compound. For instance, HPLC-UV-DAD analysis has been used to screen fungal extracts for verrucosidin analogues like this compound. mdpi.com

Table 2: Spectroscopic Properties of Verrucosidin-Related Compounds

| Compound | Detection Method | Wavelength (λmax) | Source |

| This compound | HPLC-UV-DAD | Data not specified in reviewed sources, but detected. | mdpi.com |

| Verrucosidin | HPLC-UV-DAD | Data not specified in reviewed sources, but detected. | mdpi.com |

Note: Specific λmax values for this compound are not consistently reported in the reviewed general literature, but its detection by UV-based methods confirms its absorbance in the UV-Vis range.

Fluorescence spectroscopy is a type of electromagnetic spectroscopy that analyzes fluorescence from a sample. wikipedia.org It involves exciting a molecule with a beam of light, causing it to absorb energy and then emit light at a longer wavelength. wikipedia.org This technique is highly sensitive and is often used with HPLC detectors for analyzing compounds that are naturally fluorescent or have been derivatized with a fluorescent tag. wikipedia.org While some mycotoxins are known to be naturally fluorescent, the specific fluorescence properties of this compound are not widely documented. However, a study on compounds isolated from Penicillium verrucosum reported the fluorescence spectra for a related compound, suggesting that this technique could potentially be explored for the analysis of the verrucosidin class of molecules. researchgate.net

Mass Spectrometry-Based Molecular Networking

Mass spectrometry-based molecular networking is a modern metabolomics strategy used for the dereplication (rapid identification of known compounds) and discovery of new natural products from complex mixtures. researchgate.netescholarship.org The technique organizes tandem mass spectrometry (MS/MS) data by grouping molecules with similar fragmentation patterns into clusters or "molecular families". researchgate.netdtu.dk Since structurally related molecules often produce similar MS/MS fragmentation spectra, this approach can rapidly highlight known compounds and reveal the presence of new, undiscovered analogues. mdpi.com

This strategy has been successfully applied to target the isolation of verrucosidin derivatives from Penicillium strains. mdpi.comresearchgate.net In these studies, MS/MS data from the fungal extracts are acquired and compared. A molecular network is then generated where nodes represent parent ions and edges connect nodes with similar MS/MS spectra. By including a known compound like this compound in the analysis, researchers can quickly locate its corresponding node in the network and explore adjacent nodes that represent structurally related—and potentially new—verrucosidin analogues. mdpi.comresearchgate.netresearchgate.net This approach significantly accelerates the discovery of novel bioactive compounds.

Untargeted Metabolomics for Analog Discovery

Untargeted metabolomics serves as a powerful hypothesis-generating tool for discovering novel analogs of this compound. This approach involves the comprehensive analysis of all detectable metabolites in a biological sample, enabling the identification of new, structurally related compounds without prior knowledge of their existence. A key technique in this field is Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)-based molecular networking. nih.govmdpi.com

In the search for new verrucosidin derivatives, researchers have utilized this compound as a "probing agent" within a molecular network. nih.gov The process begins with the analysis of crude extracts from fungal cultures, such as Penicillium cellarum, using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (UPLC-HRMS/MS). nih.govresearchgate.net The resulting MS/MS data, which contains information about the fragmentation patterns of the molecules, is then used to create a visualized molecular network. researchgate.net In this network, molecules are represented as nodes, and the similarity between their fragmentation spectra is represented by the connections (edges) between them.

Compounds with similar chemical scaffolds will have similar fragmentation patterns and thus cluster together in the network. By identifying the cluster containing the known this compound, researchers can systematically investigate the other nodes within the same cluster, which are likely to be its structural analogs. This strategy has successfully led to the isolation and identification of several new verrucosidin derivatives, such as penicicellarusins A-G, from fungal extracts. nih.govmdpi.com The altered metabolites identified through these untargeted approaches are often enriched in specific metabolic pathways. nih.gov

Dereplication Strategies in Natural Product Research

Dereplication is a critical step in natural product discovery, aiming to rapidly identify known compounds in a complex mixture, thereby avoiding their redundant isolation and allowing researchers to focus on novel substances. researchgate.netfrontiersin.org In the context of this compound research, dereplication strategies are heavily integrated with metabolomic techniques like molecular networking.

MS/MS-based molecular networking has been demonstrated to be a powerful dereplication tool. mdpi.com By comparing the fragmentation spectra of compounds in an extract against spectral libraries and databases, known verrucosidins can be quickly annotated or "dereplicated." mdpi.comcore.ac.uk This is essential for efficiently pinpointing previously uncharacterized analogues within a large dataset. mdpi.com The process involves analyzing crude extracts via techniques like LC-HRFTMS and comparing the data against specialized natural product databases such as AntiMarin. nih.gov

This rapid identification of known chemotypes accelerates the discovery process for new bioactive molecules. researchgate.net For instance, after initial HPLC analysis of extracts from various Penicillium strains, those showing profiles indicative of verrucosidin-type molecules can be prioritized for more in-depth LC-MS/MS analysis and molecular networking to dereplicate known compounds and highlight potential new ones. nih.gov

Advanced Sample Preparation and Extraction Protocols for Research

The effective isolation and purification of this compound and its analogs from complex biological matrices necessitate advanced sample preparation and extraction protocols. The process typically begins with the cultivation of the producing microorganism, followed by a multi-step extraction and purification sequence.

Fungal sources, such as Penicillium cellarum, are commonly grown on solid culture media. The secondary metabolites, including this compound, are then extracted from the culture using an organic solvent like ethyl acetate (B1210297) (EtOAc). nih.gov This yields a crude extract that contains a complex mixture of compounds.

Subsequent purification involves various chromatographic techniques to separate the target compounds from the mixture. A common workflow is outlined below:

| Step | Technique | Description |

| Initial Extraction | Solvent Extraction | The fungal culture is extracted with a solvent such as ethyl acetate to produce a crude extract. nih.gov |

| Fractionation | Silica (B1680970) Gel Column Chromatography | The crude extract is subjected to column chromatography on silica gel, often using a gradient elution system (e.g., methanol-dichloromethane), to separate the extract into less complex fractions. mdpi.com |

| Purification | High-Performance Liquid Chromatography (HPLC) | Fractions containing the compounds of interest are further purified using semi-preparative HPLC. nih.gov Reversed-phase columns (e.g., Eclipse XDB-C8) with solvent systems like acetonitrile-water are commonly employed. mdpi.com |

| Final Polishing | Size-Exclusion Chromatography | Techniques like Sephadex LH-20 chromatography may be used for final purification steps, eluting with a solvent such as methanol. mdpi.com |

Throughout this process, analytical HPLC with Diode Array Detection (DAD) is used to monitor the fractions and guide the isolation process. nih.gov General advanced sample preparation methods such as Solid Phase Extraction (SPE), which isolates analytes by passing the sample through a solid adsorbent, and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), a streamlined extraction and cleanup method, are also highly relevant for purifying mycotoxins from complex matrices. thermofisher.comresearchgate.netuma.pt

Viii. Future Directions and Research Opportunities in Deoxyverrucosidin Chemistry and Biology

Unexplored Biosynthetic Pathways and Enzymes

The biosynthesis of Deoxyverrucosidin, like many complex polyketides, is presumed to be orchestrated by a multifunctional polyketide synthase (PKS) and a series of tailoring enzymes. ebi.ac.uk However, the specific gene cluster and the precise sequence of enzymatic reactions responsible for its assembly remain largely uncharacterized. The identification of the biosynthetic gene cluster for verrucosidin (B1238970) derivatives in Penicillium polonicum and Penicillium cellarum provides a roadmap for identifying the this compound pathway. researchgate.net

Key research opportunities in this area include:

Genome Mining and Cluster Identification: Sequencing the genomes of known this compound-producing Penicillium strains and using bioinformatic tools to identify the putative PKS gene cluster is a primary goal. nih.gov Comparative genomics with related, non-producing fungal strains can help delineate the cluster's boundaries.

Heterologous Expression and Pathway Reconstitution: Once the gene cluster is identified, expressing it in a tractable host organism like Aspergillus nidulans can confirm its role in this compound production and enable functional characterization of individual enzymes. ebi.ac.uknih.gov This approach allows for the systematic dissection of the pathway.

Characterization of Tailoring Enzymes: The formation of this compound's unique dioxabicyclo[3.1.0]hexane moiety and the specific reduction that differentiates it from verrucosidin imply the action of highly specific tailoring enzymes, such as oxidoreductases, cyclases, and potentially isomerases. vulcanchem.comnih.gov Isolating these enzymes and characterizing their mechanisms through in vitro assays will provide fundamental insights into the biosynthesis of this class of molecules. nih.govelifesciences.org

Table 1: Putative Enzymes in this compound Biosynthesis and Research Objectives

| Enzyme Class | Putative Function | Key Research Objective |

|---|---|---|

| Polyketide Synthase (PKS) | Assembles the polyketide backbone from acetyl-CoA and malonyl-CoA precursors. ebi.ac.uk | Identify the specific PKS gene; determine the number and sequence of modules and catalytic domains. |

| Dehydrogenase/Reductase | Catalyzes reduction steps, including the key step differentiating this compound from Verrucosidin. | Isolate and characterize the enzyme responsible for the deoxygenation step. |

| Cyclase/Oxygenase | Forms the characteristic α-pyrone ring and the complex dioxabicyclo[3.1.0]hexane system. vulcanchem.com | Elucidate the mechanism of the intramolecular cyclization reactions. |

Rational Design of Mechanistic Probes and Targeted Agents

The this compound scaffold presents a valuable starting point for the rational design of new chemical biology tools and therapeutic leads. vulcanchem.comnih.gov By leveraging its core structure, researchers can develop molecules with enhanced potency, selectivity, and novel functionalities.

Mechanistic Probes: To better understand how this compound interacts with its cellular targets, probes can be designed by synthetically modifying the natural product's structure. nih.govxmu.edu.cn This includes the strategic installation of:

Fluorophores: Attaching a fluorescent dye to a non-critical region of the molecule would allow for visualization of its subcellular localization and interaction with binding partners. nih.gov

Affinity Tags (e.g., Biotin): These tags enable the pull-down and identification of protein targets from cell lysates.

Photo-crosslinkers: These groups can be activated by light to form a covalent bond with the target protein, facilitating unambiguous target identification.

Targeted Agents: Structure-activity relationship (SAR) studies are crucial for developing more potent and selective analogues. mdpi.com The α-pyrone ring and the conjugated polyene system are thought to be essential for bioactivity. vulcanchem.com By systematically modifying different parts of the molecule, such as the polyene chain length or the stereochemistry of the bicyclic system, it may be possible to design agents with improved GRP78 inhibitory activity or even novel biological targets. vulcanchem.com This scaffold-based approach could lead to the development of drug candidates for diseases where GRP78 is overexpressed, such as certain cancers. nih.govnih.govmcijournal.com

Table 2: Strategies for Rational Design Based on the this compound Scaffold

| Design Strategy | Modification Approach | Intended Application |

|---|---|---|

| Fluorescent Probes | Conjugation with a fluorophore (e.g., fluorescein, rhodamine). nih.gov | Live-cell imaging to track compound distribution and target localization. |

| Affinity Probes | Addition of a biotin (B1667282) tag via a flexible linker. | Identification of binding proteins through affinity purification and mass spectrometry. |

| Covalent Probes | Incorporation of a photoreactive group (e.g., benzophenone, diazirine). | Irreversible labeling of the direct biological target(s). |

Development of Advanced Analytical Techniques for Complex Mixtures

Detecting and quantifying this compound and its derivatives within complex matrices, such as fungal fermentation broths or biological samples, presents a significant analytical challenge. core.ac.uk While traditional methods like High-Performance Liquid Chromatography (HPLC) are useful, advanced techniques are needed for comprehensive analysis and discovery. longdom.org

Future research should focus on:

High-Resolution Mass Spectrometry (HRMS): LC-MS/MS techniques, particularly with high-resolution instruments like Orbitrap or TOF analyzers, are powerful for the sensitive and specific detection of this compound. core.ac.ukekb.eg HRMS provides exact mass data, enabling the determination of elemental composition and confident identification. core.ac.uk

Molecular Networking: This computational approach uses MS/MS data to group structurally related molecules in a sample, even those that are unknown. researchgate.net Applying molecular networking to extracts from Penicillium species could rapidly identify novel this compound analogues and map their structural relationships. researchgate.net

Hyphenated Spectroscopic Techniques: Combining liquid chromatography with techniques like UV-Vis spectroscopy (LC-DAD) and mass spectrometry (LC-MS) provides orthogonal data that aids in dereplication—the rapid identification of known compounds in an extract. core.ac.uk

Biosensor Development: For high-throughput screening applications, developing biosensors or immunoassays (e.g., ELISA) specific to the this compound structure could enable rapid quantification and screening of large sample sets for production optimization or bioactivity studies. ekb.egnih.gov

Table 3: Comparison of Analytical Techniques for this compound Analysis

| Technique | Advantages | Limitations | Future Application |

|---|---|---|---|

| HPLC-UV | Robust, quantitative, widely available. longdom.org | Lower sensitivity and specificity compared to MS; cannot identify unknowns. | Routine quality control and quantification of the known compound. |

| LC-MS/MS | High sensitivity and specificity; structural information from fragmentation. ekb.eg | Requires authentic standards for absolute quantification; matrix effects can be an issue. | Targeted quantification in biological samples; metabolic stability studies. |

| LC-HRMS | Accurate mass for formula determination; high resolving power. core.ac.ukmdpi.com | Higher cost and complexity. | Dereplication and confident identification of novel analogues in crude extracts. |

Broadening the Scope of Biological Mechanism Discovery

The established activity of this compound is the down-regulation of GRP78, a key chaperone protein involved in the unfolded protein response (UPR) and ER stress. vulcanchem.com169.59.241nih.gov While this is a promising starting point, the full spectrum of its biological effects is likely broader.

Future research should aim to:

Validate the GRP78-dependent Mechanism: It is critical to confirm whether the downstream cellular effects of this compound are solely due to GRP78 inhibition. This is particularly important given that its parent compound, verrucosidin, was repositioned from a purported GRP78 inhibitor to a potent inhibitor of mitochondrial electron transport chain complex I. vulcanchem.complos.org Comparative studies using both compounds are warranted.

Unbiased Target Identification: Employing the chemical probes designed in section 8.2 in chemical proteomics workflows can provide an unbiased survey of this compound's direct binding partners in the cell. This could uncover novel targets and pathways modulated by the compound.

Explore Crosstalk with Other Cellular Pathways: GRP78 is a central node in cellular stress responses. nih.gov Research should investigate how this compound-induced GRP78 suppression affects interconnected pathways, such as apoptosis, autophagy, and cellular metabolism, particularly in the context of cancer cells under stress conditions like hypoxia or glucose deprivation. nih.govdntb.gov.ua

Phenotypic Screening: Testing this compound across a wide range of cell-based assays for different diseases (e.g., neurodegeneration, viral infection) could reveal unexpected therapeutic applications beyond its current focus on cancer biology.

Table 4: Potential Areas for Biological Mechanism Discovery

| Research Area | Key Question | Experimental Approach |

|---|---|---|

| Mitochondrial Function | Does this compound affect mitochondrial respiration, similar to Verrucosidin? plos.org | Seahorse metabolic flux analysis; measurement of mitochondrial complex activities. |

| Unfolded Protein Response (UPR) | How does GRP78 down-regulation by this compound impact the three branches of the UPR (IRE1, PERK, ATF6)? nih.gov | Western blotting for UPR markers (e.g., p-eIF2α, XBP1s); reporter gene assays. |

| Chemosensitization | Can this compound enhance the efficacy of existing anticancer drugs by modulating ER stress? nih.gov | Combination index assays with established chemotherapeutics in cancer cell lines. |

Q & A

Q. How to ensure reproducibility in this compound research?

- Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Document experimental protocols (e.g., MIAMI guidelines for natural product research) and deposit raw data in public repositories (e.g., GNPS, MetaboLights). Include detailed spectra and chromatograms in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.